
2-(Ethylthio)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(Ethylthio)aniline often involves palladium-catalyzed cross-coupling techniques, indicating the utility of transition metal-catalyzed reactions in creating complex organic molecules. For instance, the synthesis of bulky 2-anilinotropones, which share structural similarities with 2-(Ethylthio)aniline, utilizes palladium-catalyzed reactions for the formation of ethylene polymerization catalysts (Hicks, Jenkins, & Brookhart, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, has been characterized by spectroscopic methods (FT–IR and UV–Vis) and theoretical calculations (HF and DFT). These analyses provide insights into the molecular geometry, electronic structure, and interaction with solvents, essential for understanding the behavior of 2-(Ethylthio)aniline at the molecular level (Ceylan et al., 2016).
Chemical Reactions and Properties
Compounds containing the ethylthioaniline moiety participate in various chemical reactions, highlighting their reactivity and potential as intermediates. For example, 2-(Methylthio)aniline, a close relative, forms complexes with palladium(II) that are efficient catalysts for Suzuki-Miyaura C-C coupling in water, demonstrating the role of these compounds in facilitating bond-forming reactions (Rao et al., 2014).
Physical Properties Analysis
The physical properties of poly(2-ethyl aniline), such as structure, morphology, and spectroelectrochemical response, have been studied comprehensively. These materials exhibit distinct physical characteristics depending on the counterions used during synthesis, affecting their utility in various applications (Schemid, Torresi, Bassetto, & Carlos, 2000).
Chemical Properties Analysis
The chemical properties of 2-(Ethylthio)aniline derivatives, such as reactivity, polymerization activity, and interaction with other chemical species, have been the subject of research. Studies on anilino-substituted enone ligands, for example, have explored the synthesis, characterization, and ethylene polymerization activities of neutral nickel(II) complexes derived from these ligands, shedding light on the chemical behavior and potential applications of 2-(Ethylthio)aniline analogues (Zhang, Brookhart, & White, 2006).
Aplicaciones Científicas De Investigación
Use in Covalent Organic Frameworks (COFs)
- Scientific Field: Material Science
- Application Summary: 2-(Ethylthio)aniline could potentially be used as a building block in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .
- Methods of Application: The specific methods of application would involve organic synthesis techniques to connect the 2-(Ethylthio)aniline with other organic building units to form the COF. The exact procedures would depend on the specific COF being synthesized .
- Results or Outcomes: The resulting COFs would have inherent porosity originating from their well-ordered nanopores which are designable, tunable and modifiable through pore engineering .
Use in Wastewater Treatment
- Scientific Field: Environmental Engineering
- Application Summary: 2-(Ethylthio)aniline could be present in wastewater and could be degraded using electrochemical oxidation processes .
- Methods of Application: The process involves using Ti/RuO2 as the anode in an electrochemical cell. The influence of anode materials, electrolyte, NaCl concentration, current density, and aniline initial concentration on COD removal, ICE, and Ep were studied .
- Results or Outcomes: The results would depend on the specific parameters used in the experiment. The study would provide insights into the effectiveness of the electrochemical oxidation process for degrading 2-(Ethylthio)aniline in wastewater .
Use in Conducting Polymeric Hydrogels
- Scientific Field: Polymer Science
- Application Summary: 2-(Ethylthio)aniline could potentially be used in the synthesis of conducting polymeric hydrogels. These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties .
- Methods of Application: The synthesis strategies of these hydrogels would involve polymerization techniques where 2-(Ethylthio)aniline could be used as a monomer .
- Results or Outcomes: The resulting hydrogels could have unique properties and functions compared with conventional hydrogels, and could be used in various applications such as sensors, drug delivery, solar energy devices, and energy storage .
Use in Methylation of Anilines
- Scientific Field: Organic Chemistry
- Application Summary: 2-(Ethylthio)aniline could potentially be used in the methylation of anilines. Methylation is a common reaction in organic chemistry where a methyl group is added to a molecule .
- Methods of Application: The specific methods of application would involve organic synthesis techniques where 2-(Ethylthio)aniline could be used as a reactant .
- Results or Outcomes: The resulting methylated anilines could have different properties and could be used in various applications in organic chemistry .
Use in Biological Applications
- Scientific Field: Biomedical Sciences
- Application Summary: 2-(Ethylthio)aniline could potentially be used in the synthesis of conducting polymeric hydrogels for biological applications. These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties .
- Methods of Application: The synthesis strategies of these hydrogels would involve polymerization techniques where 2-(Ethylthio)aniline could be used as a monomer .
- Results or Outcomes: The resulting hydrogels could have unique properties and functions compared with conventional hydrogels, and could be used in various applications such as drug delivery, biomedical devices, tissue engineering .
Use in Energy Applications
- Scientific Field: Energy Sciences
- Application Summary: 2-(Ethylthio)aniline could potentially be used in the synthesis of conducting polymeric hydrogels for energy applications. These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties .
- Methods of Application: The synthesis strategies of these hydrogels would involve polymerization techniques where 2-(Ethylthio)aniline could be used as a monomer .
- Results or Outcomes: The resulting hydrogels could have unique properties and functions compared with conventional hydrogels, and could be used in various applications such as storage devices, sensors, photocatalysis and adsorption .
Propiedades
IUPAC Name |
2-ethylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436139 | |
| Record name | 2-(Ethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)aniline | |
CAS RN |
13920-91-7 | |
| Record name | 2-(Ethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



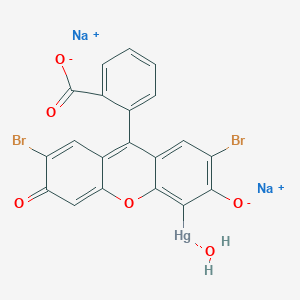
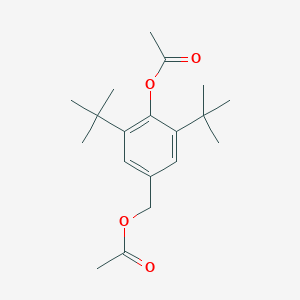
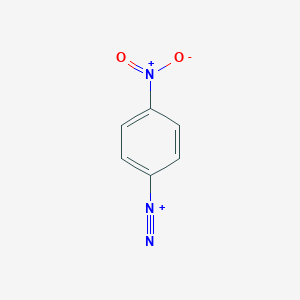


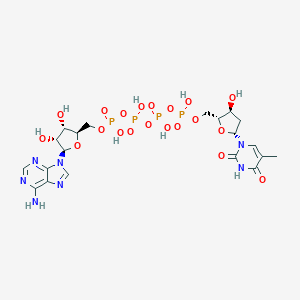
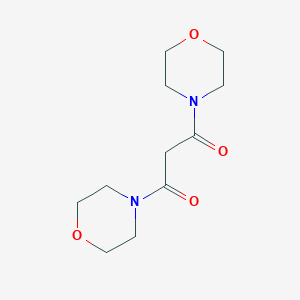
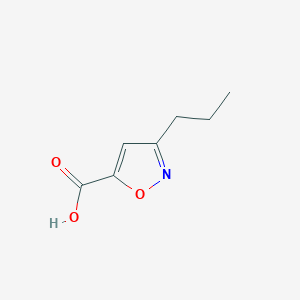



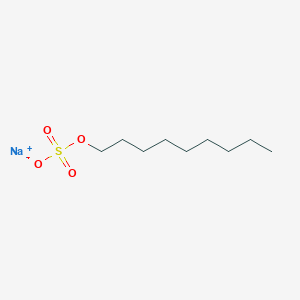
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)